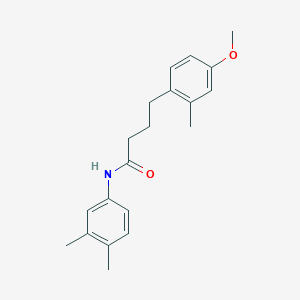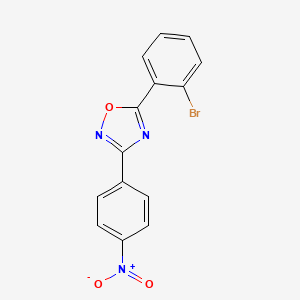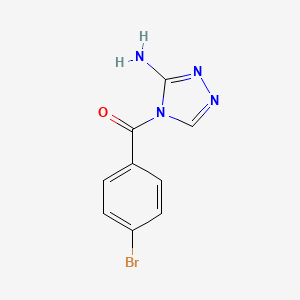
N-(3,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide is an organic compound characterized by its complex structure, which includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylphenylamine with 4-(4-methoxy-2-methylphenyl)butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials or as a component in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)butanamide
- N-(3,4-dimethylphenyl)-4-(2-methylphenyl)butanamide
- N-(3,4-dimethylphenyl)-4-(4-methoxy-2-chlorophenyl)butanamide
Uniqueness
N-(3,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical properties and biological activities compared to similar compounds.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-8-10-18(12-15(14)2)21-20(22)7-5-6-17-9-11-19(23-4)13-16(17)3/h8-13H,5-7H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEXSILMMHDUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC2=C(C=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-BENZYL-N-[2-(4-FLUOROPHENYL)-7-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE](/img/structure/B5756641.png)
![N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)ACETAMIDE](/img/structure/B5756642.png)

![methyl 2-chloro-5-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5756657.png)

![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5756681.png)
![2-[(2-aminophenyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5756683.png)
![4-AMINO-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5756686.png)
![2-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5756688.png)
![1-[(4-bromophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5756692.png)
![1-(2,4-dinitrophenyl)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]hydrazine](/img/structure/B5756697.png)
![N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5756719.png)
![2-[5-[(4-Methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine](/img/structure/B5756729.png)

